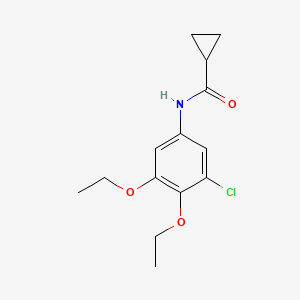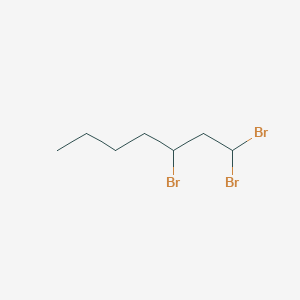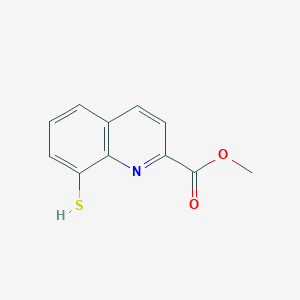![molecular formula C5H15NOSi2 B14348810 N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine CAS No. 92074-06-1](/img/structure/B14348810.png)
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine is a silicon-based compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a methoxy group attached to a dimethylsilyl group, which is further bonded to a dimethylsilanimine moiety. The unique structure of this compound imparts distinct chemical properties, making it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine typically involves the reaction of dimethylchlorosilane with methanol in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which subsequently reacts with ammonia or an amine to yield the desired silanimine compound. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors equipped with precise temperature and pressure controls are employed to ensure consistent product quality. The use of continuous flow reactors and automated systems further streamlines the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the silanimine moiety to a silylamine, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out in organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the methoxy group under basic conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silylamines.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Scientific Research Applications
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine finds applications in several scientific research areas:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis, facilitating selective reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine exerts its effects involves the formation of stable silicon-oxygen or silicon-nitrogen bonds. These bonds are highly resistant to hydrolysis and oxidation, providing stability to the modified molecules. The compound can also act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Another silicon-based compound used for similar applications but with different reactivity profiles.
Dimethyldichlorosilane: Used in the synthesis of silicone polymers and as a precursor for other silyl compounds.
Methoxytrimethylsilane: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine is unique due to its combination of methoxy and dimethylsilanimine groups, which impart specific reactivity and stability. This makes it particularly valuable for applications requiring selective protection and modification of functional groups in complex molecules.
Properties
CAS No. |
92074-06-1 |
|---|---|
Molecular Formula |
C5H15NOSi2 |
Molecular Weight |
161.35 g/mol |
IUPAC Name |
(dimethylsilylideneamino)-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H15NOSi2/c1-7-9(4,5)6-8(2)3/h1-5H3 |
InChI Key |
OUFASGJHTMYVSO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)N=[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


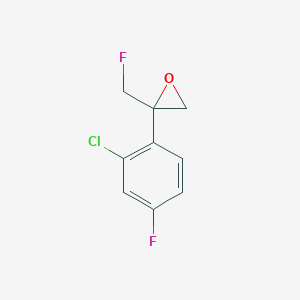
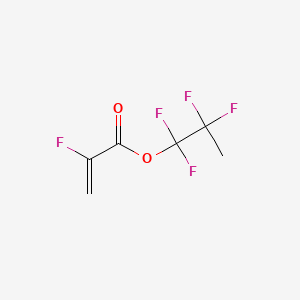
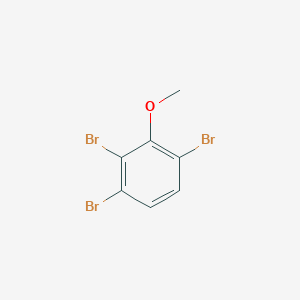

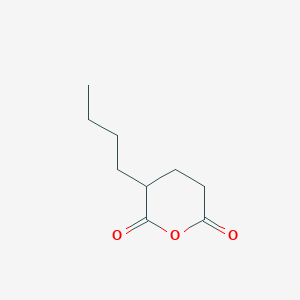
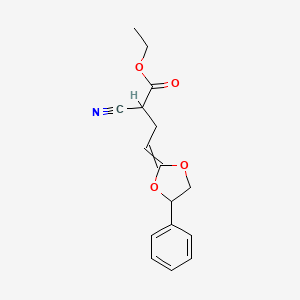


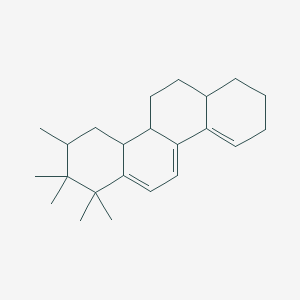
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
